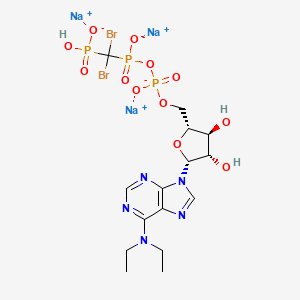
ARL67156 Trisodium Salt
Descripción general
Descripción
ARL67156 (trisódico) es un inhibidor molecular pequeño que se dirige a la ecto-ATPasa, CD39 y CD73. También es un inhibidor competitivo de NTPDase1 (CD39), NTPDase3 y NPP1. Este compuesto se utiliza en la investigación científica por su capacidad para inhibir la degradación del difosfato de adenosina (ADP) y el trifosfato de adenosina (ATP), lo que lo convierte en un compuesto valioso en estudios relacionados con la enfermedad de la válvula aórtica calcificada, el asma y otras afecciones .
Aplicaciones Científicas De Investigación
ARL67156 (trisódico) tiene varias aplicaciones de investigación científica:
Química: Se utiliza como herramienta para estudiar la inhibición de la ecto-ATPasa y enzimas relacionadas.
Biología: Se emplea en experimentos para evitar la degradación de ATP durante la extracción de líquido cefalorraquídeo y en ensayos de cuantificación de ATP
Medicina: Investigado por su potencial para prevenir la calcificación vascular y extender la longevidad en modelos de síndrome de progeria de Hutchinson-Gilford
Industria: Utilizado en el desarrollo de nuevas estrategias terapéuticas para enfermedades que implican actividad de ecto-ATPasa
Mecanismo De Acción
ARL67156 (trisódico) ejerce sus efectos inhibiendo competitivamente la ecto-ATPasa, CD39, CD73, NTPDase1, NTPDase3 y NPP1. Esta inhibición evita la degradación de ADP y ATP, manteniendo así sus niveles en los sistemas biológicos. El puente β, γ-dibromometileno en su estructura contribuye a su estabilidad metabólica .
Análisis Bioquímico
Biochemical Properties
ARL67156 Trisodium Salt interacts with several enzymes and proteins. It targets ecto-ATPase, CD39, and CD73 . It is also a competitive inhibitor of NTPDase1 (CD39), NTPDase3, and NPP1 . These interactions play a crucial role in biochemical reactions involving this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it enhances the neurogenic contract response to nerve stimulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a weak antagonist for the purinoceptors P2X and P2T and as an agonist for P2u .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound has a certain degree of stability and degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For example, it prevented the development of aortic stenosis in a Warfarin-induced mineralization rat model when administered at a dosage of 1.1 μg/kg/day .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research . Current studies suggest that it may be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ARL67156 (trisódico) implica la preparación de un análogo de nucleótido/ATP. El compuesto se sintetiza incorporando un puente β, γ-dibromometileno, que proporciona estabilidad metabólica en estudios biológicos . Las rutas sintéticas exactas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle.
Métodos de producción industrial
Los métodos de producción industrial para ARL67156 (trisódico) no están ampliamente documentados. Suele producirse en laboratorios químicos especializados en condiciones controladas para garantizar una alta pureza y consistencia. El compuesto está disponible en varias formas, incluida la sal trisódica hidratada .
Análisis De Reacciones Químicas
Tipos de reacciones
ARL67156 (trisódico) principalmente experimenta reacciones de inhibición donde actúa como un inhibidor competitivo de ecto-ATPasa, CD39, CD73, NTPDase1, NTPDase3 y NPP1 . No suele experimentar reacciones de oxidación, reducción o sustitución en su función como inhibidor.
Reactivos y condiciones comunes
El compuesto se utiliza en soluciones acuosas, siendo el agua un disolvente común. Es soluble en agua a concentraciones superiores a 20 mg/mL pero insoluble en dimetilsulfóxido (DMSO) .
Principales productos formados
Como inhibidor, ARL67156 (trisódico) no forma productos principales a través de reacciones químicas. En cambio, evita la degradación de ADP y ATP, manteniendo sus niveles en los sistemas biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Suramina: Otro inhibidor de la ecto-ATPasa pero con un rango más amplio de dianas y una estructura química diferente.
PPADS (ácido piridoxal fosfato-6-azofenil-2',4'-disulfónico): Un antagonista selectivo del receptor P2 con propiedades inhibitorias diferentes en comparación con ARL67156 (trisódico).
Azul reactivo 2: Un antagonista no selectivo del receptor P2 con un mecanismo de acción diferente
Unicidad
ARL67156 (trisódico) es único debido a su inhibición selectiva de ecto-ATPasa, CD39, CD73, NTPDase1, NTPDase3 y NPP1. Su puente β, γ-dibromometileno proporciona estabilidad metabólica, lo que lo convierte en un compuesto particularmente valioso en estudios biológicos a largo plazo .
Propiedades
Número CAS |
1021868-83-6 |
|---|---|
Fórmula molecular |
C15H21Br2N5Na3O12P3 |
Peso molecular |
785.05 g/mol |
Nombre IUPAC |
trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C15H24Br2N5O12P3.3Na/c1-3-21(4-2)12-9-13(19-6-18-12)22(7-20-9)14-11(24)10(23)8(33-14)5-32-37(30,31)34-36(28,29)15(16,17)35(25,26)27;;;/h6-8,10-11,14,23-24H,3-5H2,1-2H3,(H,28,29)(H,30,31)(H2,25,26,27);;;/q;3*+1/p-3/t8-,10-,11-,14-;;;/m1.../s1 |
Clave InChI |
KJYSFRKUFDOOSQ-TZRPAKANSA-K |
SMILES |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES isomérico |
CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
SMILES canónico |
CCN(CC)C1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)(C(P(=O)(O)[O-])(Br)Br)[O-])O)O.[Na+].[Na+].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
ARL 67156; ARL-67156; ARL67156 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




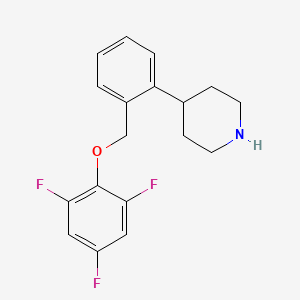

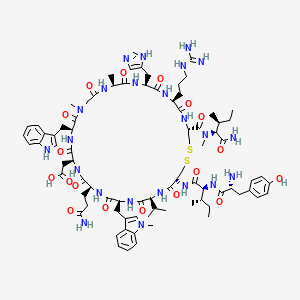

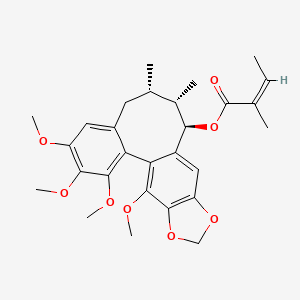
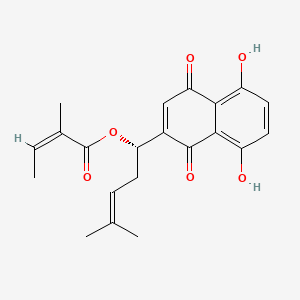
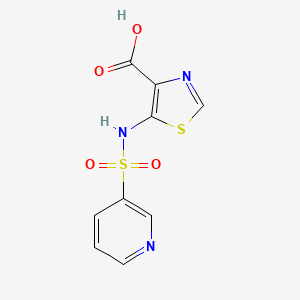
![N-[1-[[1-[[1-[[1-(2-carbamoylpyrrolidin-1-yl)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]butanediamide;hydrochloride](/img/structure/B605516.png)
